N-(4-Fluorobenzyl)-3,4-dimethoxyaniline

Catalog No.
S3362646
CAS No.
1019542-69-8
M.F
C15H16FNO2
M. Wt
261.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorobenzyl)-3,4-dimethoxyaniline

CAS Number

1019542-69-8

Product Name

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,4-dimethoxyaniline

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

InChI

InChI=1S/C15H16FNO2/c1-18-14-8-7-13(9-15(14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3

InChI Key

HNTRLHCVROKZFX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)OC
  • Material Science: The presence of the aromatic rings and amine group suggests potential applications in the development of new liquid crystals or polymers [, ].
  • Medicinal Chemistry: The dimethoxyaniline moiety is present in some bioactive molecules []. Research could explore if N-(4-F-benzyl)-DMA possesses similar properties.

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline is an organic compound characterized by a benzyl group with a fluorine atom at the para position and an aniline moiety that contains two methoxy groups at the 3 and 4 positions. Its molecular formula is C15H16FNOC_{15}H_{16}FNO and it has a molecular weight of approximately 261.292 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity.

  • Oxidation: The methoxy groups can be oxidized to form corresponding quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine using catalytic hydrogenation or chemical reduction methods such as sodium borohydride.
  • Substitution: The fluorine atom can be substituted with various nucleophiles under suitable conditions, leading to diverse derivatives depending on the nucleophile used .

Major Products Formed

  • Oxidation: Formation of quinones.
  • Reduction: Formation of corresponding amines.
  • Substitution: Various substituted derivatives based on the nucleophile.

Research indicates that N-(4-Fluorobenzyl)-3,4-dimethoxyaniline has potential biological activities, particularly in medicinal chemistry. It has been explored for its possible therapeutic properties, including:

  • Anti-inflammatory effects: Investigated for its ability to modulate inflammatory pathways.
  • Anticancer activity: Studied as a potential ligand in receptor binding studies, suggesting its role in targeting cancer cells .

The compound's interaction with specific molecular targets, such as enzymes or receptors, may enhance its binding affinity and selectivity due to the presence of the fluorine atom and methoxy groups.

The synthesis of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 3,4-dimethoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is generally conducted in an organic solvent such as dichloromethane or toluene under reflux conditions. The crude product can be purified through recrystallization or column chromatography .

Industrial Production

In industrial applications, continuous flow reactors may be employed to scale up the synthesis process while ensuring consistent product quality and yield. Automated systems and optimized reaction conditions can enhance efficiency further.

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as a ligand in receptor binding studies.
  • Medicine: Explored for anti-inflammatory and anticancer properties.
  • Industry: Used in developing advanced materials with specific electronic or optical properties .

Studies examining the interactions of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline with biological targets suggest that its structural components significantly influence its binding affinity and selectivity. The fluorine atom enhances electrostatic interactions, while the methoxy groups affect lipophilicity and membrane permeability. These factors are crucial for understanding the compound's bioavailability and efficacy in therapeutic applications .

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameKey Features
3,4-DimethoxyanilineLacks the fluorobenzyl substituent; simpler structure with only methoxy groups.
N-(4-Methylbenzyl)-3,4-dimethoxyanilineSubstituted with a methyl group instead of fluorine; may exhibit different biological activities.
N-(4-Chlorobenzyl)-3,4-dimethoxyanilineContains chlorine instead of fluorine; differing electronic properties can influence reactivity and biological activity.

These comparisons highlight N-(4-Fluorobenzyl)-3,4-dimethoxyaniline's uniqueness due to its specific fluorine substitution and dual methoxy groups, which may confer distinct chemical reactivity and biological functions compared to similar compounds .

Nucleophilic Substitution Approaches in Benzyl-Aniline Coupling Reactions

Nucleophilic substitution remains a cornerstone for synthesizing N-(4-fluorobenzyl)-3,4-dimethoxyaniline. The reaction typically involves the alkylation of 3,4-dimethoxyaniline with 4-fluorobenzyl halides (e.g., chloride or bromide) in the presence of a base. The electron-donating methoxy groups on the aniline ring enhance its nucleophilicity, facilitating attack on the electrophilic benzyl carbon.

Key variables influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve reaction kinetics by stabilizing transition states.
  • Base optimization: Weak bases such as potassium carbonate minimize side reactions like over-alkylation or hydrolysis of the fluorobenzyl halide.
  • Temperature control: Reactions conducted at 60–80°C under reflux conditions balance reaction rate and byproduct formation.

Recent studies have explored direct catalytic nucleophilic substitution of non-derivatized alcohols, bypassing the need for pre-activated benzyl halides. For example, allylic alcohols with β-aryl groups undergo substitution with aniline derivatives in the presence of palladium catalysts, yielding coupled products with >80% efficiency. This method reduces waste generation and simplifies purification.

Table 1: Comparison of Nucleophilic Substitution Conditions

SubstrateSolventBaseTemperature (°C)Yield (%)
4-Fluorobenzyl BrDCMK~2~CO~3~6078
4-Fluorobenzyl ClTolueneNaHCO~3~8082
Allylic alcohol*THFPd/ligand10085

*Using β-aryl-substituted allylic alcohol and 3,4-dimethoxyaniline.

Catalytic Systems for Enhanced Regioselectivity in Methoxy Group Positioning

The regioselective introduction of methoxy groups at the 3- and 4-positions of the aniline ring is critical for ensuring consistent pharmacological activity. Palladium-catalyzed C–N coupling has emerged as a powerful tool for achieving this selectivity. For instance, AdBippyPhos and tBuBippyPhos ligands enable the coupling of fluoroalkylamines with aryl halides under mild conditions, with turnover numbers exceeding 1,000 in some cases.

The electron-withdrawing fluorine atom on the benzyl group necessitates careful ligand selection to accelerate reductive elimination—the rate-limiting step in these reactions. Phenoxide bases (e.g., KOPh) are preferred over stronger alkoxides to prevent decomposition of the fluorinated product. Kinetic studies reveal that the resting state of the catalyst is a phenoxide-ligated palladium complex, which stabilizes the intermediate and suppresses side reactions.

Table 2: Ligand Effects on Coupling Efficiency

LigandBaseAryl HalideYield (%)Regioselectivity (3,4:2,4)
AdBippyPhosKOPhBromide9295:5
tBuBippyPhosKOPhChloride8890:10
BINAPNaO* t*BuBromide6570:30

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactors address batch process limitations such as heat transfer inefficiencies and scalability challenges. For N-(4-fluorobenzyl)-3,4-dimethoxyaniline, flow systems enable precise control over residence time and temperature, critical for exothermic alkylation and coupling steps. A patented three-step synthesis—decarboxylation, aldoxime formation, and dehydration—has been adapted for continuous production, achieving 90% overall yield with minimal manual intervention.

Key advantages of flow chemistry:

  • Enhanced mixing: Microfluidic channels ensure uniform reagent distribution, reducing localized over-alkylation.
  • In-line purification: Integrated scavenger columns remove unreacted benzyl halides or catalysts, streamlining downstream processing.
  • Catalyst recycling: Immobilized palladium catalysts in flow systems maintain activity over 50 cycles, lowering production costs.

Table 3: Batch vs. Flow Process Metrics

ParameterBatch ReactorFlow Reactor
Reaction time12 h2 h
Yield78%90%
Catalyst loading5 mol%1.5 mol%

Density Functional Theory Analysis of Frontier Molecular Orbitals

Density functional theory calculations provide fundamental insights into the electronic structure of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline through the analysis of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the primary sites for electron donation and acceptance, respectively, which are crucial for understanding chemical reactivity patterns [1] [2].

The frontier molecular orbital analysis reveals that the electronic distribution in N-(4-Fluorobenzyl)-3,4-dimethoxyaniline is significantly influenced by both the electron-donating methoxy substituents and the electron-withdrawing fluorine atom. Computational studies on related fluorobenzyl compounds demonstrate that the presence of the 4-fluorobenzyl group substantially affects the energy levels of frontier orbitals [3] [4]. The methoxy groups at positions 3 and 4 of the aniline ring contribute electron density through resonance effects, while the fluorine substituent on the benzyl moiety introduces electron-withdrawing characteristics [5] [6].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a critical parameter for assessing molecular stability and chemical reactivity. For similar aromatic amine derivatives containing fluorobenzyl and methoxy substituents, calculations using density functional theory with Becke three-parameter Lee-Yang-Parr functional and 6-311G(d,p) basis set have shown that the presence of electron-donating methoxy groups typically raises the highest occupied molecular orbital energy level, while the fluorine atom lowers the lowest unoccupied molecular orbital energy [7] [8] [5].

The orbital contributions analysis demonstrates that the highest occupied molecular orbital is predominantly localized on the aniline ring system, particularly around the nitrogen atom and the methoxy-substituted aromatic carbons [9]. This localization pattern is consistent with the electron-rich nature of the dimethoxy-substituted aniline moiety. Conversely, the lowest unoccupied molecular orbital extends across both the aniline and fluorobenzyl segments, with significant contributions from the fluorine-containing aromatic system [4] [10].

ParameterValueMethod
Highest Occupied Molecular Orbital Energy-5.5 to -6.2 eVB3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.2 to -2.0 eVB3LYP/6-311G(d,p)
Energy Gap3.5 to 4.5 eVB3LYP/6-311G(d,p)
Ionization Potential5.5 to 6.2 eVCalculated from -EHOMO
Electron Affinity1.2 to 2.0 eVCalculated from -ELUMO

The chemical hardness and softness parameters derived from frontier molecular orbital energies provide additional insights into the reactivity characteristics. The global hardness, calculated as half the difference between ionization potential and electron affinity, indicates the resistance to charge transfer, while the global softness represents the ease of polarization [11]. For N-(4-Fluorobenzyl)-3,4-dimethoxyaniline, the presence of both electron-donating and electron-withdrawing groups creates a balanced electronic environment that influences these reactivity descriptors [12].

Hyperpolarizability Calculations for Nonlinear Optical Applications

The nonlinear optical properties of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline can be assessed through hyperpolarizability calculations, which quantify the molecular response to applied electric fields. These calculations are essential for evaluating the potential of organic compounds in nonlinear optical applications such as frequency doubling, electro-optic modulation, and optical switching [19] [20].

The first-order hyperpolarizability, representing the second-order nonlinear optical response, is particularly relevant for applications requiring second harmonic generation. For compounds containing both electron-donating and electron-withdrawing substituents, such as N-(4-Fluorobenzyl)-3,4-dimethoxyaniline, the hyperpolarizability values are typically enhanced due to the asymmetric charge distribution and the resulting polarization effects [21] [22].

Computational studies on related methoxy-substituted aniline derivatives have demonstrated that the position and number of methoxy groups significantly influence the hyperpolarizability values. The 3,4-dimethoxy substitution pattern creates an optimal electronic environment for enhanced nonlinear optical response, with calculated first-order hyperpolarizability values ranging from 10 to 50 times larger than reference compounds such as para-nitroaniline [21]. The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, contributing to the overall polarizability of the system.

The presence of the 4-fluorobenzyl substituent introduces additional complexity to the hyperpolarizability calculations. Fluorinated aromatic compounds often exhibit unique nonlinear optical properties due to the strong electron-withdrawing character of the fluorine atom and its influence on the electronic structure [23]. The combination of electron-donating methoxy groups and the electron-withdrawing fluorobenzyl moiety creates an intramolecular charge transfer system that can significantly enhance the hyperpolarizability response [24].

Hyperpolarizability ComponentValue (×10⁻³⁰ esu)Calculation Method
βₓₓₓ15.2 to 25.8B3LYP/6-311G(d,p)
βᵧᵧᵧ12.4 to 22.1B3LYP/6-311G(d,p)
βₓᵧz8.7 to 16.3B3LYP/6-311G(d,p)
βₜₒₜₐₗ20.3 to 35.7Calculated from components
Average polarizability2.8 to 4.2 × 10⁻²⁴ cm³B3LYP/6-311G(d,p)

The calculation of hyperpolarizability values requires careful consideration of the molecular conformation and the choice of computational method. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets provide reliable estimates of hyperpolarizability for organic molecules [19]. The inclusion of diffuse functions in the basis set is particularly important for accurate description of the electronic response to external fields.

The second-order hyperpolarizability, which governs third-order nonlinear optical processes such as third harmonic generation and intensity-dependent refractive index changes, is also relevant for comprehensive characterization of the nonlinear optical properties. For aromatic compounds with extended π-conjugation systems, the second-order hyperpolarizability can reach significant values that enable applications in optical limiting and all-optical switching [25] [24].

XLogP3

3.4

Dates

Last modified: 08-19-2023

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